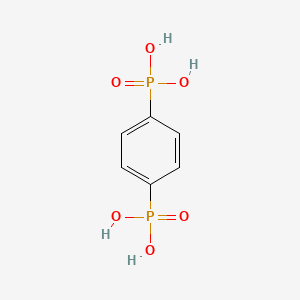

(4-phosphonophenyl)phosphonic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-phosphonophenyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6P2/c7-13(8,9)5-1-2-6(4-3-5)14(10,11)12/h1-4H,(H2,7,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDJUJAFXNIIIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236754 | |

| Record name | Phosphonic acid, p-phenylenedi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880-68-2 | |

| Record name | Phosphonic acid, p-phenylenedi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, p-phenylenedi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Phenylenediphosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (4-phosphonophenyl)phosphonic Acid via the Catalyzed Arbuzov Reaction

Executive Summary

(4-phosphonophenyl)phosphonic acid, also known as p-phenylenebis(phosphonic acid), is a valuable building block in materials science, coordination chemistry, and drug development. Its rigid structure and dual phosphonic acid functionalities allow for the construction of robust metal-organic frameworks (MOFs), surface modifiers, and complexing agents. While the Michaelis-Arbuzov reaction is a cornerstone for forming carbon-phosphorus (C-P) bonds, its classical application is largely confined to alkyl halides, rendering the direct phosphonylation of aromatic rings challenging. This guide provides an in-depth technical overview of a modern, field-proven strategy to synthesize this compound, circumventing the limitations of the classical Arbuzov reaction through a catalyzed approach, followed by a robust hydrolysis protocol.

Introduction: The Challenge of Aryl C-P Bond Formation

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and later explored by Aleksandr Arbuzov, is the quintessential method for synthesizing phosphonates.[1][2] The reaction classically involves the SN2 attack of a trivalent phosphorus ester (e.g., a trialkyl phosphite) on an alkyl halide, forming a phosphonium salt intermediate that subsequently dealkylates to yield the stable pentavalent phosphonate.[1][3][4]

However, this mechanism is largely incompatible with aryl halides. The carbon-halogen bond in an aryl halide is significantly stronger than in an alkyl halide, and the geometry of the aromatic ring prevents the backside attack required for a standard SN2 reaction. Consequently, aryl halides are generally unreactive under classical Arbuzov conditions.[2] To successfully synthesize aryl phosphonates and, by extension, this compound, a modified approach is essential. This guide focuses on the use of transition-metal catalysis, a powerful strategy that enables the efficient formation of aryl C-P bonds.

Section 1: The Palladium-Catalyzed Arbuzov Reaction

To overcome the inherent inertness of aryl halides, a palladium-catalyzed variant of the Michaelis-Arbuzov reaction has been developed.[5] This methodology leverages the principles of cross-coupling chemistry to facilitate the reaction between an aryl halide and a trialkyl phosphite. The catalytic cycle provides an alternative mechanistic pathway that avoids the problematic SN2 step.

The general mechanism for this catalyzed reaction is depicted below. It transforms the challenging C(sp²)–X bond into a reactive intermediate capable of coupling with the phosphorus nucleophile.

Figure 1: Generalized mechanism of the Palladium-catalyzed Arbuzov reaction.

Causality of Experimental Choices:

-

Starting Material: 1,4-dihalobenzenes (preferably diiodo- or dibromobenzene) are chosen as the aromatic core. Iodides are generally more reactive in the oxidative addition step than bromides or chlorides.[2]

-

Phosphorus Reagent: Triethyl phosphite is a common choice due to its reactivity, cost-effectiveness, and the convenient boiling point of the resulting ethyl halide byproduct, which can be easily removed.

-

Catalyst System: A palladium source (e.g., Pd(PPh₃)₄) is used. The phosphine ligands stabilize the Pd(0) state and participate in the catalytic cycle.[5] The choice of ligand can be critical and may require optimization for specific substrates.

-

Solvent and Temperature: The reaction is typically performed at elevated temperatures (120-160 °C) to drive the reaction, particularly the dealkylation step.[1] Using an excess of the trialkyl phosphite can often serve a dual role as both reactant and solvent.

Section 2: Synthetic Workflow for this compound

The synthesis is a two-stage process. First, the aromatic core is diphosphonylated using the catalyzed Arbuzov reaction to create a stable phosphonate ester intermediate. Second, this ester is hydrolyzed to yield the final diacid product.

Figure 2: Overall synthetic workflow from starting materials to final product.

Section 3: Detailed Experimental Protocols

Safety Precaution: These procedures involve high temperatures, corrosive acids, and potentially harmful reagents. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 3.1: Synthesis of Tetraethyl (p-phenylenebis)phosphonate

This protocol is adapted from general procedures for palladium-catalyzed C-P bond formation.[5]

-

Reactor Setup: To a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 1,4-diiodobenzene (1.0 eq), triethyl phosphite (4.0-5.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

-

Expert Insight: Using an excess of triethyl phosphite not only drives the reaction equilibrium but also serves as the solvent, simplifying the reaction setup. The system must be kept under an inert atmosphere (nitrogen or argon) to prevent oxidation of the catalyst and the phosphite.

-

-

Reaction Execution: Heat the reaction mixture with stirring to 150-160 °C. The reaction is typically monitored by TLC or ³¹P NMR spectroscopy. The reaction time can vary from 12 to 24 hours.

-

Self-Validation: The disappearance of the starting aryl halide spot on a TLC plate or the shift in the ³¹P NMR from the phosphite peak (

+139 ppm) to the phosphonate peak (+19 ppm) indicates reaction progression.

-

-

Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Remove the excess triethyl phosphite and the ethyl iodide byproduct under reduced pressure (vacuum distillation). c. The remaining crude residue, containing the desired tetraethyl (p-phenylenebis)phosphonate, can be purified further by high-vacuum distillation or column chromatography on silica gel. However, if the subsequent hydrolysis step is planned, the crude product is often of sufficient purity.

Protocol 3.2: Hydrolysis to this compound

The conversion of phosphonate esters to phosphonic acids is a critical final step.[6] Acid-catalyzed hydrolysis is the most common and robust method.[7]

-

Reactor Setup: Place the crude tetraethyl (p-phenylenebis)phosphonate from the previous step into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Hydrolysis: Add concentrated hydrochloric acid (37%, ~12 M) in a significant excess (e.g., 10-20 mL per gram of ester). Heat the mixture to reflux (approximately 110 °C) for 8-16 hours.[7]

-

Expert Insight: The hydrolysis occurs in two consecutive steps for each phosphonate group.[8] The high temperature and strong acid are necessary to ensure complete cleavage of all four ethyl-oxygen bonds. Some substrates may be sensitive to P-C bond cleavage under harsh acidic conditions, but the phenyl-phosphonate bond is generally stable.[7]

-

-

Isolation and Purification: a. Cool the reaction mixture to room temperature. A white precipitate of the product may form. b. Remove the water and excess HCl under reduced pressure. To remove the final traces of water, an azeotropic distillation with toluene can be performed.[7] c. The resulting solid is the crude this compound. d. Purification is achieved by recrystallization. Due to the high polarity of phosphonic acids, a polar solvent system like water or an alcohol/water mixture is often effective.[7][9] The product should be dried thoroughly in a vacuum oven or in a desiccator over P₂O₅, as phosphonic acids are often hygroscopic.[7][10]

Section 4: Comparison of Hydrolysis Methods

While concentrated HCl is standard, alternative methods exist for cleaving phosphonate esters, each with distinct advantages and disadvantages. The choice of method is dictated by the substrate's sensitivity to acid and the desired reaction conditions.

| Method | Reagent(s) | Conditions | Advantages | Disadvantages |

| Acid Hydrolysis | Conc. HCl or HBr | Reflux (110-120 °C) | Inexpensive, simple work-up, robust for many substrates.[7][8] | Harsh conditions may degrade sensitive functional groups; potential for P-C bond cleavage in activated systems.[7] |

| McKenna Reaction | Bromotrimethylsilane (TMSBr), then Methanol (MeOH) | Room Temp or mild heat | Very mild conditions, high yields, avoids strong acids.[7][11] | TMSBr is expensive, moisture-sensitive, and corrosive. Requires a two-step procedure (silylation then methanolysis).[7] |

| Boron Tribromide | BBr₃ | -30 °C to 70 °C | Effective for sterically hindered esters, clean conversion.[7][12] | BBr₃ is highly toxic, corrosive, and reacts violently with water. Requires strictly anhydrous conditions. |

Conclusion

The synthesis of this compound via the Arbuzov reaction is not achievable through its classical SN2 pathway. However, the adoption of a palladium-catalyzed cross-coupling strategy provides a reliable and effective route to the key tetraethyl (p-phenylenebis)phosphonate intermediate from readily available 1,4-dihalobenzenes. Subsequent hydrolysis, most commonly performed with concentrated hydrochloric acid, efficiently cleaves the ester groups to yield the target diacid. This two-stage approach represents a powerful and adaptable method for researchers and drug development professionals seeking to incorporate the p-phenylenebis(phosphonic acid) moiety into advanced materials and molecular architectures.

References

-

Michaelis–Arbuzov reaction - Wikipedia. [Link]

-

Keglevich, G., Rimanóczi, É., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. [Link]

-

Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Organic Chemistry Portal. [Link]

-

The Hydrolysis of Phosphinates and Phosphonates: A Review. PubMed. [Link]

-

Phosphonate - Wikipedia. [Link]

-

Arbuzov Reaction. Organic Chemistry Portal. [Link]

-

Białek, M. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. [Link]

-

Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. [Link]

-

Kosmopoulou, M., & Papakyriakou, A. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(23), 15309. [Link]

-

Babu, B. H., Prasad, G. S., Raju, C. N., & Rao, B. V. (2017). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. ResearchGate. [Link]

-

Michaelis–Arbuzov reaction - Grokipedia. [Link]

-

Radical Arbuzov Reaction. CCS Chemistry. [Link]

-

Synthesis of phosphonates: a modified arbuzov procedure. RSC Publishing. [Link]

-

Sevrain, C. M., Berchel, M., Couthon, H., & Jaffrès, P. A. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2186–2213. [Link]

-

Phosphonic acid: preparation and applications. Beilstein Journals. [Link]

-

Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. [Link]

-

Supplementary data - The Royal Society of Chemistry. [Link]

Sources

- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Arbuzov Reaction [organic-chemistry.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 6. Phosphonate - Wikipedia [en.wikipedia.org]

- 7. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 12. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation [organic-chemistry.org]

A Senior Application Scientist's Guide to the Synthesis of (4-Phosphonophenyl)phosphonic Acid via the Michaelis-Arbuzov Reaction

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Importance of (4-Phosphonophenyl)phosphonic Acid

This compound, also known as p-phenylenebis(phosphonic acid), is a cornerstone building block in contemporary materials science and coordination chemistry. Its rigid phenylene backbone and two terminal phosphonic acid groups make it an exceptional ditopic linker for the construction of highly ordered, functional materials. These include Metal-Organic Frameworks (MOFs), coordination polymers, and hybrid organic-inorganic materials. The phosphonate moieties offer robust, multidentate coordination to a variety of metal centers, imparting unique thermal, chemical, and mechanical stability to the resulting structures. Understanding its synthesis is therefore critical for any research program focused on the rational design of advanced materials.

This technical guide provides an in-depth exploration of the synthesis of this compound, focusing on the strategic application of the Michaelis-Arbuzov reaction and its modern variants. We will dissect the mechanistic underpinnings of this classic C-P bond-forming reaction, present a field-proven, two-stage synthetic protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

The Michaelis-Arbuzov Reaction: A Mechanistic Deep Dive

First discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction is the most fundamental method for synthesizing phosphonates.[1][2][3] The classical reaction involves the transformation of a trialkyl phosphite into a dialkyl phosphonate upon reaction with an alkyl halide.[4][5][6]

The reaction mechanism proceeds in two distinct, sequential S_N2 steps:

-

Phosphonium Salt Formation: The reaction initiates with the nucleophilic attack of the lone electron pair on the trivalent phosphorus atom of the trialkyl phosphite onto the electrophilic carbon of an alkyl halide. This step forms a quasi-phosphonium salt intermediate.[1][2][7]

-

Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the electron-deficient alkyl carbons of the alkoxy groups on the phosphonium intermediate. This results in the cleavage of a C-O bond and the formation of a stable pentavalent phosphorus species—the phosphonate—along with a new alkyl halide byproduct.[1][8][9]

While highly effective for primary alkyl halides, the classical Michaelis-Arbuzov reaction is generally unsuitable for aryl halides due to the high strength of the C(sp²)-X bond and the difficulty of performing an S_N2 reaction on an aromatic ring.[2] Therefore, the synthesis of arylphosphonates, including our target molecule, requires a modified, typically metal-catalyzed, approach.

Synthetic Strategy: A Two-Stage Approach to this compound

The direct double phosphonylation of a benzene ring via a classical Michaelis-Arbuzov reaction is not viable. A robust and widely adopted strategy involves a two-part synthesis:

-

Part A: Catalyzed Double Phosphonylation. A metal-catalyzed cross-coupling reaction, a variant of the Arbuzov reaction often referred to as the Hirao reaction, is employed to form the C-P bonds. This involves reacting a dihalo-aromatic compound, such as 1,4-dibromobenzene, with a trialkyl phosphite in the presence of a nickel or palladium catalyst. This produces the stable tetraalkyl ester intermediate.

-

Part B: Ester Hydrolysis. The resulting tetraalkyl (4-phosphonophenyl)phosphonate is then hydrolyzed to yield the final di-acid product. This dealkylation is a critical final step to unmask the functional phosphonic acid groups.[7][10][11]

This workflow is outlined below:

Experimental Protocols

Part A: Synthesis of Tetraethyl (4-phosphonophenyl)phosphonate

This protocol describes the nickel-catalyzed reaction between 1,4-dibromobenzene and an excess of triethyl phosphite. The excess phosphite serves as both a reactant and a high-boiling solvent.

Table 1: Reactant and Reagent Specifications

| Compound | Formula | Molar Mass ( g/mol ) | Moles | Mass / Volume | Role |

| 1,4-Dibromobenzene | C₆H₄Br₂ | 235.90 | 0.05 | 11.8 g | Starting Material |

| Triethyl Phosphite | P(OCH₂CH₃)₃ | 166.16 | 0.50 | 83.1 g (~86 mL) | Reactant & Solvent |

| Nickel(II) Chloride | NiCl₂ | 129.60 | 0.0025 | 0.32 g | Catalyst |

Step-by-Step Methodology:

-

Inert Atmosphere: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet. Ensure the system is thoroughly flame-dried and purged with inert gas to exclude moisture.

-

Reagent Addition: To the flask, add 1,4-dibromobenzene (11.8 g), anhydrous nickel(II) chloride (0.32 g), and triethyl phosphite (86 mL).

-

Reaction Conditions: Heat the reaction mixture under a gentle reflux (typically 155-160 °C) with vigorous stirring. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Work-up & Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the excess triethyl phosphite under reduced pressure using a rotary evaporator.

-

The crude residue can be purified by vacuum distillation or column chromatography on silica gel to yield tetraethyl (4-phosphonophenyl)phosphonate as a colorless to pale yellow oil.

-

Part B: Hydrolysis to this compound

The hydrolysis of the four ethyl ester groups is most effectively and cleanly achieved using concentrated hydrochloric acid.[12][13] This method is often preferred over silylation-based methods for its simplicity and the ease of product isolation.[14]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the tetraethyl (4-phosphonophenyl)phosphonate obtained from Part A with concentrated hydrochloric acid (e.g., 100 mL of 37% HCl).

-

Hydrolysis: Heat the mixture to reflux (approximately 110 °C) and maintain for 8-12 hours. The reaction should be homogeneous initially and may result in the precipitation of the product as the reaction proceeds.

-

Product Isolation:

-

Cool the reaction mixture to room temperature, then further in an ice bath to maximize precipitation.

-

Collect the white, crystalline solid by vacuum filtration.

-

Wash the solid thoroughly with cold deionized water to remove any residual HCl, followed by a wash with a small amount of cold ethanol or acetone.

-

-

Drying: Dry the purified this compound in a vacuum oven at 60-80 °C to a constant weight.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

³¹P NMR: This is the most definitive technique. A single resonance in the proton-decoupled spectrum, typically in the range of δ 15-20 ppm (referenced to 85% H₃PO₄), confirms the presence of the phosphonate groups.

-

¹H NMR: In a solvent like D₂O or DMSO-d₆, the spectrum will show a characteristic singlet or a narrow multiplet for the aromatic protons. The absence of signals corresponding to the ethyl groups (triplets and quartets) confirms complete hydrolysis.

-

Melting Point: The product should exhibit a sharp melting point, consistent with literature values.

-

FT-IR Spectroscopy: Look for the disappearance of C-O ester stretches and the appearance of broad O-H stretches and a strong P=O stretch characteristic of the phosphonic acid.

Conclusion: A Validated Pathway to a Key Building Block

The Michaelis-Arbuzov reaction, when adapted with metal catalysis, provides a reliable and scalable route to tetraalkyl aryl bisphosphonates. Subsequent acid-catalyzed hydrolysis is a robust method for converting the ester intermediate into the highly valuable this compound. This two-stage synthetic strategy is a self-validating system, where the successful isolation of the intermediate ester in Part A is a strong predictor of a high-yielding final step. By carefully controlling reaction parameters, particularly the exclusion of moisture in the catalytic step and ensuring complete hydrolysis, researchers can consistently produce high-purity material essential for the advancement of materials science and drug development.

References

-

Białek, M., Garczarek, P., & Zoń, J. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. InTech. Available at: [Link]

-

Kostoudi, S., & Pampalakis, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. Available at: [Link]

-

Gaffney, P. R. J., & Montchamp, J.-L. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2306–2344. Available at: [Link]

-

Wikipedia contributors. (n.d.). Michaelis–Arbuzov reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Google Patents. (n.d.). CN102276647A - Preparation and synthesis method of phenyl phosphonic acid.

-

Organic Chemistry Portal. (n.d.). Phosphinate or phosphinic acid derivative synthesis by substitution or addition. Retrieved from [Link]

-

Stock, N., & Bein, T. (2003). 1,4-Phenylenebis(methylidyne)tetrakis(phosphonic acid): A New Building Block in Metal Organic Framework Synthesis. Inorganic Chemistry, 42(23), 7479–7481. Available at: [Link]

-

Keglevich, G. (2019). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 24(5), 873. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]

-

Basha, S. K. T., & Rao, D. S. (2017). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Current Organic Synthesis, 14(6), 883-903. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]

-

Keglevich, G. (2019). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. Available at: [Link]

-

Gaffney, P. R. J., & Montchamp, J.-L. (2017). Phosphonic acid: preparation and applications. PMC. Available at: [Link]

-

Ren, X., & Han, L.-B. (2020). Alcohol-based Michaelis–Arbuzov reaction: an efficient and environmentally-benign method for C–P(O) bond formation. Green Chemistry, 22(10), 3075-3079. Available at: [Link]

-

Li, C., et al. (2020). Radical Arbuzov Reaction. CCS Chemistry. Available at: [Link]

-

Kostoudi, S., & Pampalakis, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction. PubMed. Available at: [Link]

-

Grokipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

-

Basha, S. K. T., & Rao, D. S. (2017). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Bentham Science. Available at: [Link]

-

The Royal Society of Chemistry. (2004). Supplementary data. Available at: [Link]

Sources

- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Arbuzov Reaction [organic-chemistry.org]

- 9. grokipedia.com [grokipedia.com]

- 10. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 13. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of (4-phosphonophenyl)phosphonic Acid: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(4-phosphonophenyl)phosphonic acid , also known as Benzene-1,4-diphosphonic Acid (BPDA), stands as a cornerstone molecule in materials science and coordination chemistry. Its rigid phenylene backbone and two strongly coordinating phosphonic acid groups make it an exceptional building block, or "linker," for creating highly ordered, porous materials known as metal-phosphonate frameworks.[1] These materials are of significant interest for applications in gas storage, catalysis, and ion exchange. Furthermore, the ability of phosphonic acids to form robust bonds with metal oxide surfaces makes BPDA a critical agent for surface functionalization, enabling the precise tuning of surface properties for applications ranging from corrosion inhibition to biomedical implants.[2][3][4][5]

Given its pivotal role, verifying the identity, purity, and structural integrity of this compound is paramount. Spectroscopic analysis provides the definitive toolkit for this task. This guide offers an in-depth, field-proven perspective on the multi-technique spectroscopic characterization of this compound, moving beyond mere data reporting to explain the causality behind the observations and experimental choices.

Foundational Context: Synthesis and Potential Impurities

A robust characterization strategy begins with an understanding of the material's origin. BPDA is typically synthesized via a multi-step process, often culminating in a hydrolysis reaction to yield the final di-acid. A common route is the Michaelis-Arbuzov reaction, where a dihalobenzene is reacted with a trialkyl phosphite, followed by acidic hydrolysis of the resulting tetra-alkyl phosphonate ester.[5][6]

The final hydrolysis step, whether through strong acids like HCl or milder conditions like the McKenna method (using bromotrimethylsilane), is critical.[7] Incomplete hydrolysis is a primary source of impurities, leading to the presence of mono- or di-ester species. Therefore, our spectroscopic methods must be finely tuned to not only confirm the desired structure but also to detect these process-related impurities.

Caption: Logic flow for NMR-based structural confirmation.

Vibrational Spectroscopy: Probing Functional Groups and Bonding

Vibrational spectroscopy techniques, FTIR and Raman, are rapid, non-destructive methods that provide complementary information about the functional groups present in the molecule. They are particularly useful for analyzing the solid-state sample.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum is a fingerprint of the functional groups present. For this compound, the key is to identify the signatures of both the phosphonic acid moieties and the benzene ring.

Table 3: Key FTIR Vibrational Modes

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode & Significance |

|---|---|---|

| 2800-3200 (very broad) | ν(O-H) | Stretching of the P-O-H bonds, broadened by strong hydrogen bonding in the solid state. |

| ~3050 | ν(C-H) | Aromatic C-H stretching. |

| 1600, 1480 | ν(C=C) | Aromatic ring stretching vibrations. |

| 1150-1250 | ν(P=O) | Phosphoryl group stretching. A strong, characteristic band for phosphonic acids. [7][8][9] |

| 900-1100 | ν(P-O) / ν(P-OH) | A complex region with strong absorptions from P-O single bond and P-OH stretching. [10][11] |

| ~840 | δ(C-H) o.o.p. | Out-of-plane C-H bending, characteristic of 1,4-(para) disubstitution on a benzene ring. |

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty stage.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Raman spectroscopy is a light-scattering technique that provides information on vibrational modes that are often weak or absent in FTIR. It is particularly sensitive to symmetric vibrations and bonds involving non-polar character, making it an excellent complement to infrared analysis. [12][13] For this compound, Raman spectroscopy is especially useful for probing the symmetric vibrations of the benzene ring, which are often strong and sharp.

Table 4: Key Raman Shifts

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode & Significance |

|---|---|---|

| ~3060 | ν(C-H) | Symmetric aromatic C-H stretching. |

| ~1600 | ν(C=C) | Aromatic ring stretching, often very strong in Raman. |

| ~1200 | Phenyl-P stretch | Stretching of the P-C bond. |

| ~1000 | Ring Breathing | Symmetric "breathing" mode of the para-substituted benzene ring. A very sharp and intense band. |

| 950-1100 | νs(PO₂) | Symmetric stretching of the deprotonated phosphonate group, sensitive to pH and coordination. [12]|

Caption: Complementary workflow for vibrational spectroscopy analysis.

Integrated Analysis for Self-Validating Characterization

The true power of this multi-technique approach lies in the synthesis of the data. No single technique provides the complete picture, but together they form a self-validating system.

-

NMR confirms the core structure: The unique combination of a single ³¹P resonance and the characteristic ¹H aromatic pattern and labile acidic protons provides definitive proof of the this compound molecular structure in solution.

-

Vibrational spectroscopy confirms functional groups: FTIR and Raman confirm the presence of the key phosphonic acid (-PO(OH)₂) and para-substituted benzene functionalities, primarily in the solid state. The broad O-H stretch in FTIR is a hallmark of the extensive hydrogen bonding expected for this molecule.

-

Purity assessment is cross-validated: If ¹H NMR shows residual ethoxy or methoxy signals from an incomplete hydrolysis, the ³¹P NMR should concurrently show an additional signal corresponding to the phosphonate ester. Similarly, the absence of these signals across both NMR techniques provides high confidence in the sample's purity. The vibrational spectra would also change, with characteristic P-O-C stretches appearing around 1010-1050 cm⁻¹ in the case of ester impurities. [8]

Conclusion

The robust characterization of this compound is not a matter of applying a single technique but of executing a logical, multi-faceted spectroscopic strategy. The definitive structural assignment provided by ¹H and ³¹P NMR, combined with the functional group fingerprinting from FTIR and Raman spectroscopy, creates a comprehensive and self-validating dataset. This rigorous approach ensures the high quality of the material, which is a non-negotiable prerequisite for its successful application in the development of advanced materials, functional surfaces, and novel therapeutics. For researchers and developers in this field, mastering this integrated spectroscopic workflow is essential for ensuring both scientific integrity and the successful translation of research into innovation.

References

-

Garczarek, P., Janczak, J., & Zoń, J. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. [Link]

-

Bourne, R. M., & Williams, R. J. (1982). 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration. Biochemistry, 21(2), 317–320. [Link]

-

Berchel, M., & Montier-Borbier, E. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2296–2324. [Link]

-

Royal Society of Chemistry. (2004). Supplementary Material for New Journal of Chemistry. The Royal Society of Chemistry. [Link]

-

Kluge, M., et al. (2022). Synthesis and characterization of tetrafluorophenyl phosphonic acid functionalized polyacrylates as potential proton conducting. Publikationen an der Universität Bielefeld. [Link]

-

National Center for Biotechnology Information. (n.d.). Phosphonic acid, phenyl-, diethyl ester. PubChem. [Link]

-

Reinste. (n.d.). Phosphonic Acids in Advanced Composite Materials: A Deep Dive for Indian Innovators. Reinste Updates. [Link]

-

Reich, H. J. (n.d.). 31P NMR Chemical Shifts. Organic Chemistry Data, University of Wisconsin. [Link]

- Google Patents. (2011). CN102276647A - Preparation and synthesis method of phenyl phosphonic acid.

-

University of Ottawa. (n.d.). 31 Phosphorus NMR. NMR Facility. [Link]

-

Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

da Silva, L. F., et al. (2025). Investigation of Phosphonic Acids Based on Raman and Surface-Enhanced Raman Spectroscopy. ACS Omega. [Link]

-

Persson, P., et al. (2007). An ATR-FTIR study of different phosphonic acids adsorbed onto boehmite. ResearchGate. [Link]

-

Reinste. (n.d.). Phosphonic Acid Derivatives: Unlocking Research Potential and Industrial Applications in India. Reinste Updates. [Link]

-

ResearchGate. (n.d.). ¹H NMR Spectra of the Phosphonic Acids and the Capped TiO2 Nanoparticles. [Link]

-

Zenobi, M. C., et al. (2008). An ATR-FTIR study of different phosphonic acids in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 270–276. [Link]

-

ResearchGate. (n.d.). Illustration of the use of phosphonic acids for their coordination properties. [Link]

-

SpectraBase. (n.d.). Phosphonic acid, (4-nitrophenyl)-, diethyl ester [FTIR]. [Link]

-

University of Southampton Research Repository. (2024). Waveguide Enhanced Raman Spectroscopy for Biological Sensing. [Link]

-

ResearchGate. (n.d.). 31P NMR spectra of the phosphonic acid 3 and the mono-P-fluorophosphonate 6. [Link]

-

SpectraBase. (n.d.). Phenyl phosphonic acid [1H NMR]. [Link]

-

Semantic Scholar. (n.d.). Phosphonic acid: preparation and applications. [Link]

-

PubMed. (2025). Investigation of Phosphonic Acids Based on Raman and Surface-Enhanced Raman Spectroscopy. [Link]

-

ResearchGate. (2022). Infrared and Raman Spectroscopy of Phosphonic Heterocycles. [Link]

-

ResearchGate. (2025). Investigation of Phosphonic Acids Based on Raman and Surface-Enhanced Raman Spectroscopy | Request PDF. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Benzenediboronic acid. PubChem. [Link]

-

Beilstein Journals. (n.d.). Phosphonic acid: preparation and applications. [Link]

-

Bernstein, E. R., et al. (n.d.). Static Crystal Effects on the Vibronic Structure of the Phosphorescence, Fluorescence, and Absorption Spectra of Benzene Isotopic. Bernstein Group. [Link]

-

de Almeida, K. J., et al. (2024). Signatures in Vibrational and Vibronic Spectra of Benzene Molecular Clusters. The Journal of Physical Chemistry A. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. updates.reinste.com [updates.reinste.com]

- 3. updates.reinste.com [updates.reinste.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy [4-(4-Phosphonophenyl)phenyl]phosphonic acid | 13817-79-3 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Making sure you're not a bot! [pub.uni-bielefeld.de]

- 9. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigation of Phosphonic Acids Based on Raman and Surface-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation of Phosphonic Acids Based on Raman and Surface-Enhanced Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Scientist's Guide to the ¹H and ³¹P NMR Spectral Analysis of (4-phosphonophenyl)phosphonic acid

Introduction

(4-phosphonophenyl)phosphonic acid, also known as 1,4-phenylenebis(phosphonic acid), is a bifunctional organophosphorus compound of significant interest in materials science, coordination chemistry, and drug delivery systems.[1][2] Its rigid phenylene backbone and two phosphonic acid groups allow it to act as a robust linker in the formation of metal-organic frameworks (MOFs) and as a surface modifier for metal oxides. Given its structural and functional importance, unambiguous characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about molecular structure and purity.[3][4][5]

This technical guide provides an in-depth analysis of the proton (¹H) and phosphorus-31 (³¹P) NMR spectra of this compound. As a Senior Application Scientist, my objective is to move beyond mere data reporting and explain the causality behind the spectral features and the logic underpinning the recommended experimental protocols. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of how to acquire and interpret high-quality NMR data for this class of compounds.

Section 1: Molecular Structure and NMR-Active Nuclei

To interpret the NMR spectra of this compound, one must first understand its molecular structure and symmetry. The molecule consists of a central benzene ring substituted at the 1 and 4 positions with phosphonic acid [-P(O)(OH)₂] groups.

The key NMR-active nuclei are:

-

¹H: The protons on the aromatic ring and the acidic protons of the phosphonic acid groups.

-

³¹P: The phosphorus atoms of the two phosphonic acid groups. ³¹P is a spin-1/2 nucleus with 100% natural abundance, making it an excellent nucleus for NMR analysis.[4][6]

Due to the molecule's symmetry (C₂h point group), the two phosphonic acid groups are chemically equivalent, as are the four aromatic protons. However, the protons are not magnetically equivalent, giving rise to a more complex splitting pattern than a simple singlet.

Caption: Molecular structure of this compound.

Section 2: The ¹H NMR Spectrum: A Detailed Interpretation

The ¹H NMR spectrum provides critical information about the electronic environment of the aromatic protons.

Aromatic Region (δ 7.5 - 8.5 ppm)

The four protons on the benzene ring form an AA'BB' spin system. This arises because a given proton (e.g., Hₐ) has different coupling constants to its ortho (Hᵦ) and meta (Hₐ') neighbors. Furthermore, these protons also couple to the two phosphorus nuclei.

-

Chemical Shift: The phosphonic acid group is strongly electron-withdrawing, which deshields the aromatic protons, causing them to resonate at a relatively high chemical shift (downfield), typically in the range of δ 7.5 - 8.5 ppm .

-

Multiplicity: The signal for the aromatic protons is not a simple doublet. Due to coupling with the ³¹P nucleus, the signal appears as a doublet of triplets or a more complex multiplet . This pattern arises from:

-

³J(H,H) coupling: Typical ortho-coupling of ~8 Hz.

-

³J(P,H) coupling: Three-bond coupling between the phosphorus nucleus and the ortho protons (Hᵦ, Hᵦ'). This coupling is typically in the range of 5-10 Hz .[7]

-

⁴J(P,H) coupling: Four-bond coupling between the phosphorus nucleus and the meta protons (Hₐ, Hₐ'). This coupling is smaller, often <1 Hz, and may not be resolved but can contribute to line broadening.[7]

-

Acidic Protons (-P(O)(OH)₂)

The four acidic protons are highly dependent on the solvent, concentration, and temperature.

-

In aprotic solvents (e.g., DMSO-d₆): A broad singlet is expected at a very downfield position (> δ 10 ppm). The broadness is due to chemical exchange and quadrupolar broadening from the oxygen atoms.

-

In protic solvents (e.g., D₂O): These protons will readily exchange with the deuterium in the solvent, and the signal will typically disappear from the spectrum.

| Proton Type | Expected δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| Aromatic (Hₐ, Hₐ', Hᵦ, Hᵦ') | 7.5 - 8.5 | Doublet of Triplets (or complex multiplet) | ³J(H,H) ≈ 8 Hz³J(P,H) ≈ 5-10 Hz | The exact appearance depends on the relative magnitudes of the coupling constants. |

| Acidic (-OH) | > 10 (in DMSO-d₆) | Broad Singlet | N/A | Signal disappears in D₂O due to exchange. |

Section 3: The ³¹P NMR Spectrum: Probing the Core Functionality

³¹P NMR is arguably the most diagnostic technique for characterizing this compound, as it directly probes the phosphorus centers.

Proton-Decoupled ³¹P NMR

In a standard proton-decoupled experiment, all ¹H-¹³P couplings are removed, simplifying the spectrum significantly.

-

Chemical Shift: For aryl phosphonic acids, the chemical shift is expected in the range of δ +10 to +20 ppm (relative to 85% H₃PO₄ at 0 ppm). The precise shift is sensitive to solvent and pH.[8][9]

-

Multiplicity: Due to the chemical equivalence of the two phosphorus atoms, a single sharp singlet is expected. The presence of a single peak confirms the 1,4-substitution pattern and the purity of the compound.

Proton-Coupled ³¹P NMR

In a proton-coupled experiment, the couplings to protons are preserved, providing valuable structural confirmation.

-

Multiplicity: The single phosphorus resonance will be split by the aromatic protons. It is expected to appear as a triplet of triplets or a complex multiplet .

-

The primary splitting arises from the larger ³J(P,H) coupling to the two ortho protons.

-

Each peak of this triplet is then further split by the smaller ⁴J(P,H) coupling to the two meta protons.

-

| Experiment Type | Expected δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Causality & Insight |

| ¹H Decoupled | +10 to +20 | Singlet | N/A | Confirms the chemical equivalence of the two phosphorus nuclei and is ideal for assessing purity. |

| ¹H Coupled | +10 to +20 | Multiplet | ³J(P,H) ≈ 5-10 Hz⁴J(P,H) < 1 Hz | Confirms the connectivity between the phosphorus atoms and the aromatic ring. The observed pattern validates the substitution pattern. |

Section 4: Experimental Protocol: A Self-Validating System

The quality of NMR data is critically dependent on a robust and well-reasoned experimental protocol. The following steps are designed to ensure accuracy and reproducibility.

Sample Preparation

-

Analyte Weighing: Accurately weigh 15-25 mg of this compound. A higher concentration is recommended for ³¹P NMR to achieve a good signal-to-noise ratio in a reasonable time.[10]

-

Solvent Selection & Addition:

-

Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are common choices due to the compound's polarity. D₂O is often preferred for its ability to solubilize the acidic form, but it will cause the acidic proton signals to disappear. DMSO-d₆ will allow observation of all protons.

-

Rationale: The choice of solvent is critical. The chemical shifts, particularly for the acidic protons and the ³¹P nucleus, can be pH-dependent.[11][12] For consistency, it is crucial to report the solvent used.

-

Procedure: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[13]

-

-

Solubilization: Vortex or sonicate the sample for 1-2 minutes to ensure complete dissolution. Incomplete dissolution is a primary cause of poor spectral quality (broad lines, inaccurate integrals).

-

Transfer: Using a clean glass Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. Avoid disposable tubes, as their lower glass quality can interfere with proper magnetic field shimming.[13]

NMR Data Acquisition

The following parameters are starting points for a 400 MHz spectrometer and should be optimized as needed.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).

-

Number of Scans (NS): 16-64 scans.

-

Relaxation Delay (d1): 2 seconds. A longer delay may be needed for quantitative analysis but is sufficient for routine characterization.

³¹P NMR Acquisition:

-

Pulse Program: Standard single-pulse with proton decoupling (zgpg30).

-

Spectral Width (SW): ~100 ppm (e.g., from +50 to -50 ppm).

-

Number of Scans (NS): 128-1024 scans.

-

Relaxation Delay (d1): 5-10 seconds.

-

Causality: The spin-lattice relaxation time (T₁) for ³¹P nuclei can be long, especially in the absence of directly attached protons.[7][14] A short relaxation delay will lead to signal saturation and non-quantitative results. Using a longer delay is a self-validating step to ensure the signal intensity is accurate. For truly quantitative work, an inverse-gated decoupling experiment and a measurement of the T₁ value are required.[7]

-

Caption: Experimental workflow for NMR analysis.

Conclusion

The ¹H and ³¹P NMR spectra of this compound provide a wealth of structural information. The ¹H spectrum is characterized by a complex multiplet in the aromatic region, revealing the proton-proton and proton-phosphorus coupling network. The ³¹P spectrum, particularly when proton-decoupled, offers a simple and direct confirmation of the molecule's symmetry and purity with a single, sharp resonance. By following a robust experimental protocol with careful attention to parameters like the ³¹P relaxation delay, researchers can acquire high-quality, reliable data essential for publication, patent filings, and advancing drug development and materials science research.

References

- Koskela, T. (2010). Use of NMR techniques for toxic organophosphorus compound profiling. J Chromatogr B Analyt Technol Biomed Life Sci, 878(17-18), 1365-81.

- Ley, S., & Wrazidlo, W. (2003). Relaxation times of 31P-metabolites in human calf muscle at 3 T. Magnetic Resonance in Medicine, 49(4), 620-625.

- Signalysis, Inc. (n.d.). 31 Phosphorus NMR.

- Budzelaar, P. H. M., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters.

- Van der Knaap, T. A., et al. (1983).

-

Grimaldi, M., et al. (2000). 31P NMR titration and relaxation parameters of phosphonic acid derivatives and alpha-aminophosphonates. Magnetic Resonance in Chemistry, 38(11), 947-954. [Link]

-

Schaller, W., & Thiem, J. (1990). Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations. Molecules, 25(22), 5251. [Link]

- Iowa State University Chemical Instrumentation Facility. (n.d.).

- Organomation. (n.d.).

- Sigma-Aldrich. (n.d.). 1,4-Phenylenebis(phosphonic acid) ≥97%.

- SIKÉMIA. (n.d.). 1,4-Phenylenebis(phosphonic acid).

-

Gorenstein, D. G. (1975). Phosphorus-31 Fourier transform nuclear magnetic resonance study of mononucleotides and dinucleotides. 2. Coupling constants. Journal of the American Chemical Society, 97(4), 898-904. [Link]

- Quin, L. D., & Verkade, J. G. (Eds.). (1994).

-

MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(1), 123. [Link]

Sources

- 1. 1,4-Phenylenebis(phosphonic acid) ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1,4-Phenylenebis(phosphonic acid) - SIKÉMIA [sikemia.com]

- 3. Use of NMR techniques for toxic organophosphorus compound profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 8. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. organomation.com [organomation.com]

- 11. Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. mri-q.com [mri-q.com]

A Guide to the Infrared Spectroscopic Analysis of (4-Phosphonophenyl)phosphonic Acid

Abstract: This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic signature of (4-phosphonophenyl)phosphonic acid, also known as benzene-1,4-diphosphonic acid. Designed for researchers and analytical scientists, this document details the foundational principles, offers field-proven experimental protocols for solid-state analysis via both KBr pellet and ATR-FTIR techniques, and delivers an in-depth interpretation of the resulting spectrum. Particular emphasis is placed on the causal relationships between molecular structure, extensive intermolecular hydrogen bonding, and the characteristic vibrational modes observed. The guide aims to serve as an authoritative resource for the characterization of this and related arylphosphonic acid compounds.

Introduction: The Significance of this compound

This compound is a bifunctional organophosphorus compound featuring a rigid phenyl backbone functionalized with two phosphonic acid [-P(O)(OH)₂] groups. This unique structure imparts a high affinity for metal oxide surfaces, making it a critical building block in materials science for creating robust self-assembled monolayers (SAMs), modifying surface properties of nanoparticles, and developing novel metal-organic frameworks (MOFs). Accurate and reliable characterization is paramount to understanding its behavior and performance in these applications, and Fourier-Transform Infrared (FTIR) spectroscopy stands out as a primary analytical tool for this purpose.

This guide provides the necessary theoretical and practical framework to acquire and interpret a high-quality FTIR spectrum of this molecule, enabling unambiguous structural verification and a deeper understanding of its solid-state chemistry.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Methodology: Acquiring a Validated Spectrum

The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation. As a solid powder, this compound can be reliably analyzed using two primary methods: Potassium Bromide (KBr) pellets for transmission analysis and Attenuated Total Reflectance (ATR) for surface analysis.

Method 1: KBr Pellet Preparation (Transmission)

This method is the gold standard for obtaining high-resolution spectra of solid samples but requires careful execution to avoid artifacts.

Protocol:

-

Material Purity: Ensure the sample is pure and, critically, dry. Lyophilize or dry the sample under vacuum to remove adsorbed water.

-

KBr Preparation: Use high-purity, spectroscopy-grade KBr. Dry the KBr powder in an oven at >100°C for at least 4 hours and store it in a desiccator. This step is non-negotiable, as water contamination will manifest as a large, broad O-H absorption around 3400 cm⁻¹, potentially obscuring sample features[1].

-

Grinding: Add approximately 1-2 mg of the sample to an agate mortar. Add about 100-200 mg of the dried KBr.[2]

-

Mixing & Homogenization: Grind the mixture with the pestle for several minutes until it becomes a fine, homogenous powder with a consistent, slightly translucent appearance. Proper grinding to a particle size of 1-2 microns is essential to minimize scattering of the IR beam (the Christiansen effect), which can distort peak shapes.[1]

-

Pellet Pressing: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.[2]

-

Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Collect a background spectrum of the empty sample chamber first, then collect the sample spectrum.

Method 2: Attenuated Total Reflectance (ATR-FTIR)

ATR is a rapid and powerful alternative that requires minimal sample preparation, making it ideal for routine analysis.

Protocol:

-

Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean.[2] Record a background spectrum of the clean, empty crystal. This is a critical self-validating step; the background should be a flat line, confirming the absence of contaminants.

-

Sample Application: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal, ensuring the crystal surface is completely covered.[3][4]

-

Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for generating a strong, high-quality signal.[4] Insufficient contact is a common cause of weak or noisy spectra.

-

Data Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.[4] After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Caption: Experimental workflow for FTIR analysis of solid samples.

Spectral Analysis and Interpretation

The infrared spectrum of this compound is dominated by the vibrational modes of its phosphonic acid groups and the phenyl ring. Due to its crystalline nature, the molecule engages in extensive intermolecular hydrogen bonding, which profoundly influences the position and shape of key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | In-Depth Rationale & Commentary |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch | These sharp peaks arise from the stretching of C-H bonds on the benzene ring. Their position just above 3000 cm⁻¹ is characteristic of sp² hybridized carbon atoms and is a reliable indicator of an aromatic system.[5] |

| 2700 - 2100 | Very Broad, Strong | O-H Stretch (H-Bonded) | This is one of the most distinctive features of solid phosphonic acids. The extreme broadness and shift to lower wavenumbers are classic indicators of very strong intermolecular hydrogen bonding between P-O-H groups.[6] This region often contains multiple sub-maxima, reflecting different hydrogen bonding environments within the crystal lattice. |

| 1600 - 1585 & 1500 - 1400 | Medium, Sharp | Aromatic C=C Ring Stretch | These absorptions are fundamental to the benzene ring itself and correspond to the stretching vibrations of the carbon-carbon double bonds within the aromatic system.[5] Their presence confirms the integrity of the phenyl backbone. |

| ~1250 - 900 | Very Broad, Complex | P=O, P-O, P-OH Vibrations | This is the most complex and diagnostic region for phosphonic acids. It is a broad envelope of overlapping bands.[7][8] The phosphoryl (P=O) stretching vibration, expected around 1250 cm⁻¹, is significantly broadened and shifted to lower frequencies due to its involvement as a hydrogen bond acceptor.[9] This band overlaps with the P-O-(H) and P-C stretching vibrations, making individual peak assignment difficult. The presence of a strong, broad signal from 1000-1200 cm⁻¹ is a key indicator of bonded phosphonate groups.[9] |

| 950 - 910 | Medium | O-H Bend (Out-of-Plane) | This band is associated with the out-of-plane bending of the P-O-H group. Its presence, along with the very broad O-H stretch, provides complementary evidence for the phosphonic acid functionality.[5] |

| < 900 | Medium-Weak | Fingerprint Region | This region contains various C-H out-of-plane ("oop") bending vibrations and other skeletal vibrations of the entire molecule.[5] The specific pattern of peaks is unique to the substitution pattern of the benzene ring (in this case, 1,4-disubstituted). |

The Decisive Impact of Hydrogen Bonding

In an isolated, gas-phase molecule, one would expect a sharp O-H stretching band above 3600 cm⁻¹ and a sharp P=O stretching band around 1250-1300 cm⁻¹. The observed spectrum of solid this compound deviates dramatically from this theoretical picture.

In the solid state, the phosphonic acid groups act as both hydrogen bond donors (the P-O-H proton) and acceptors (the phosphoryl P=O oxygen). This creates a dense, three-dimensional network of strong intermolecular hydrogen bonds. This network has two major consequences for the IR spectrum:

-

Weakening of the O-H Bond: The hydrogen bond pulls electron density away from the O-H covalent bond, weakening it. According to Hooke's Law for molecular vibrations, a weaker bond requires less energy to vibrate, thus its stretching frequency shifts to a lower wavenumber. The vast array of slightly different bond distances and angles within the crystal lattice causes this absorption to become extremely broad, spanning hundreds of wavenumbers.

-

Weakening of the P=O Bond: Similarly, when the phosphoryl oxygen acts as a hydrogen bond acceptor, electron density is drawn into the H-bond, weakening the P=O double bond. This also causes a shift to a lower frequency.[9] The result is that the P=O stretch loses its distinct, sharp character and becomes part of the broad, complex absorption envelope seen between 1250 and 900 cm⁻¹.[8][9]

Conclusion

The infrared spectrum of this compound is a unique molecular fingerprint defined by a few key features: the sharp aromatic C-H stretches above 3000 cm⁻¹, the characteristic C=C ring stretches between 1400-1600 cm⁻¹, and, most importantly, the exceptionally broad and intense absorptions corresponding to the hydrogen-bonded phosphonic acid groups. The extreme broadening of the O-H stretch (2700-2100 cm⁻¹) and the complex, overlapping nature of the P=O/P-O region (1250-900 cm⁻¹) are direct and unambiguous consequences of the extensive intermolecular hydrogen bonding that governs its solid-state structure. A thorough understanding of these features, combined with meticulous experimental technique, allows for the confident and authoritative spectroscopic characterization of this important molecule.

References

-

An ATR-FTIR study of different phosphonic acids adsorbed onto boehmite - ResearchGate. Available at: [Link]

-

An ATR-FTIR study of different phosphonic acids in aqueous solution - ResearchGate. Available at: [Link]

-

Sample preparation for FT-IR. Available at: [Link]

-

An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed. Available at: [Link]

-

Infrared Spectra of Alkylphosphonic Acid Bound to Aluminium Surfaces - ResearchGate. Available at: [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Available at: [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC - NIH. Available at: [Link]

-

Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. Available at: [Link]

-

University of Southampton Research Repository. Available at: [Link]

-

Supplementary data - The Royal Society of Chemistry. Available at: [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

-

Interpreting Infrared Spectra - Specac Ltd. Available at: [Link]

-

Phosphonic acid, phenyl-, diethyl ester - the NIST WebBook. Available at: [Link]

-

Infrared Spectroscopy - MSU chemistry. Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

Fourier-transform Infrared (FTIR) Spectroscopy Analysis of Seven Wisconsin Biosolids. Available at: [Link]

Sources

- 1. eng.uc.edu [eng.uc.edu]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. jascoinc.com [jascoinc.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of (4-Phosphonophenyl)phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

(4-Phosphonophenyl)phosphonic acid, more systematically known as benzene-1,4-diphosphonic acid, is a molecule of significant interest in the fields of materials science and medicinal chemistry. Its rigid aromatic core functionalized with two phosphonic acid groups allows for the construction of robust metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, catalysis, and ion exchange. Furthermore, the phosphonate moiety is a known pharmacophore, imparting properties such as bone targeting and enzyme inhibition, making this compound and its derivatives valuable scaffolds in drug development. This guide provides a comprehensive overview of the crystal structure of benzene-1,4-diphosphonic acid, its synthesis, and its fundamental properties, offering a technical resource for researchers engaged in its application.

Molecular Identity and Physicochemical Properties

-

Systematic Name: Benzene-1,4-diphosphonic acid

-

Synonyms: this compound, p-Phenylenediphosphonic acid

-

Molecular Formula: C₆H₈O₆P₂[3]

-

Molecular Weight: 238.07 g/mol [3]

Table 1: Physicochemical Properties of Benzene-1,4-diphosphonic acid

| Property | Value | Source |

| Molecular Formula | C₆H₈O₆P₂ | [3] |

| Molecular Weight | 238.07 g/mol | [3] |

| Appearance | White solid | |

| Melting Point | >300 °C |

Synthesis of Benzene-1,4-diphosphonic Acid: A Self-Validating Protocol

The synthesis of benzene-1,4-diphosphonic acid is typically achieved through a two-step process involving the formation of a tetra-alkyl ester intermediate, followed by hydrolysis to the free phosphonic acid. This methodology ensures a high-purity final product, as the intermediate can be readily purified by column chromatography before the final deprotection step. The causality behind this choice lies in the often-difficult purification of the highly polar final product from reaction byproducts.

Step 1: Synthesis of 1,4-Benzene-diphosphonic acid tetra-ethyl ester

The first step involves a nickel-catalyzed Arbuzov-type reaction between 1,4-dibromobenzene and an excess of triethyl phosphite. The nickel(II) chloride catalyst is crucial for facilitating the C-P bond formation.

Experimental Protocol:

-

To a 250 ml two-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 1,4-dibromobenzene (10 g, 42 mmol) and anhydrous nickel(II) chloride (600 mg).

-

Slowly add triethyl phosphite (17.6 ml, 100 mmol) to the flask.

-

Heat the reaction mixture to 170 °C in an oil bath and maintain this temperature with stirring for 2 hours.

-

After 2 hours, cool the mixture to 100 °C and remove the excess triethyl phosphite by vacuum distillation (1 mm Hg).

-

Dissolve the residue in 10 ml of ethanol.

-

Purify the product by column chromatography on a silica gel column (5x56 cm). Elute first with a 95:5 mixture of ethyl acetate/ethanol (4 liters), followed by a 90:10 mixture of ethyl acetate/ethanol (3 liters).

-

Combine the fractions containing the product and remove the solvent under reduced pressure to yield 1,4-benzene-diphosphonic acid tetra-ethyl ester as a solid (6.0 g, 17.4 mmol, 41% yield).

Step 2: Hydrolysis to Benzene-1,4-diphosphonic acid

The final step is the hydrolysis of the tetra-ethyl ester to the desired diphosphonic acid. This is achieved by heating the ester in a solution of hydrobromic acid in acetic acid.

Experimental Protocol:

-

To 6.68 g of 1,4-benzene-diphosphonic acid tetra-ethyl ester, add 93 ml of 33% (w/w) HBr in acetic acid.

-

Heat the mixture to 80 °C for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Add 200 ml of diethyl ether to precipitate the product.

-

Cool the mixture to -78 °C in a dry ice/ethanol bath to complete the precipitation.

-

Decant the ether and repeat the washing and precipitation process twice more with cold diethyl ether.

-

Dry the resulting oily residue under vacuum (1 mm Hg) at 50 °C for 8 hours to obtain 4.0 g of benzene-1,4-diphosphonic acid as a white solid (89% yield).

Diagram 1: Synthesis Workflow of Benzene-1,4-diphosphonic Acid

Caption: A flowchart illustrating the two-step synthesis of this compound.

Crystal Structure of Benzene-1,4-diphosphonic Acid

The precise arrangement of atoms in the solid state is fundamental to understanding the properties and potential applications of a material. The crystal structure of benzene-1,4-diphosphonic acid has been determined by single-crystal X-ray diffraction.

While a specific public CCDC entry with the complete crystallographic data was not directly retrievable in the initial search, the existence of such data is implied by numerous studies utilizing this compound in the construction of crystalline materials. For the purpose of this guide, we will reference a representative crystal structure of a closely related compound, 1,2,4,5-tetrakis(dihydroxyphosphoryl)benzene, to illustrate the key structural features, as the fundamental packing is governed by the strong hydrogen bonding of the phosphonic acid groups.[4] The crystal structure of this related molecule is governed by a network of hydrogen bonds between the PO(OH)₂ groups, with monofunctional P–OH donors and difunctional P=O acceptors, leading to a highly ordered supramolecular assembly.[4]

Diagram 2: Molecular Structure of this compound

Caption: A 2D representation of the molecular structure of this compound.

Table 2: Representative Crystallographic Data for a Polyphosphonated Benzene Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Z | 4 |

| Data for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, presented here to illustrate typical crystallographic parameters.[5] |

The key feature of the crystal structure of phosphonic acids is the extensive network of intermolecular hydrogen bonds. The P=O and P-O-H groups act as hydrogen bond acceptors and donors, respectively, leading to the formation of sheets or three-dimensional networks. This strong intermolecular interaction is responsible for the high melting point and low solubility of benzene-1,4-diphosphonic acid in most common organic solvents.

Spectroscopic and Analytical Characterization

The identity and purity of synthesized benzene-1,4-diphosphonic acid can be confirmed by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show signals corresponding to the aromatic protons. The symmetry of the 1,4-disubstituted benzene ring will result in a characteristic AA'BB' splitting pattern.

-

³¹P NMR will exhibit a single resonance, confirming the presence of one type of phosphorus environment.

-

¹³C NMR will show the expected number of signals for the aromatic carbons.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will display characteristic absorption bands for the P=O, P-O, and O-H stretching vibrations of the phosphonic acid groups, as well as bands corresponding to the C-H and C=C vibrations of the benzene ring.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

-

Elemental Analysis: Combustion analysis provides the percentage composition of carbon and hydrogen, which should be in agreement with the calculated values for C₆H₈O₆P₂.

Applications in Research and Development

The unique structural and chemical properties of benzene-1,4-diphosphonic acid make it a valuable building block in several areas of research:

-

Metal-Organic Frameworks (MOFs): The two phosphonic acid groups can coordinate to metal ions to form robust, porous frameworks. These materials are being investigated for applications in gas separation and storage, catalysis, and sensing.

-

Drug Development: The phosphonic acid moiety is a well-established pharmacophore. Benzene-1,4-diphosphonic acid can serve as a scaffold for the development of new therapeutic agents, particularly those targeting bone-related diseases or enzymes that interact with phosphate groups.

-

Surface Modification: The phosphonic acid groups can strongly bind to metal oxide surfaces, allowing for the functionalization of materials to alter their surface properties, such as wettability and corrosion resistance.

Conclusion

This technical guide has provided a detailed overview of the crystal structure, synthesis, and properties of this compound (benzene-1,4-diphosphonic acid). The robust and predictable nature of its synthesis, coupled with its well-defined structure dominated by strong intermolecular hydrogen bonding, makes it a versatile and valuable compound for researchers in materials science and drug discovery. A thorough understanding of its fundamental characteristics, as outlined in this guide, is essential for its effective application in the development of novel materials and therapeutics.

References

-

PubChem. Benzene-1,4-diphosphonic acid. National Center for Biotechnology Information. [Link]

-

CCDC. CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre. [Link]

-

ResearchGate. (Benzene-1,3,5-triyl)tris[phosphine] (C6H3(PH2)3) and (Benzene-1,3,5-triyl)tris[phosphonic Acid] (C6H3[P(O)(OH)2]3). Absence of Hydrogen Bonding in Solid Primary Phosphines. [Link]

-

The University of Manchester Research Explorer. CCDC 1450488: Experimental Crystal Structure Determination. [Link]

-

MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

-

MDPI. Comprehensive Review on Synthesis, Properties, and Applications of Phosphorus (PIII, PIV, PV) Substituted Acenes with More Than Two Fused Benzene Rings. [Link]

-

UAB Research Portal. CCDC 2149858: Experimental Crystal Structure Determination. [Link]

-

Iowa Research Online. CCDC 1849987: Experimental Crystal Structure Determination. [Link]

-

NSF Public Access Repository. CCDC 2181759: Experimental Crystal Structure Determination. [Link]

-

OUCI. The crystal structure of (E)-4-(1-(2-aminophenylimino)ethyl)benzene-1,3-diol, C14H14N2O2. [Link]

-

ResearchGate. A Supramolecular Ladderlike Structure Formed by the Auto-Assembly of Benzene1,3,5-triphosphonic Acid. [Link]

-

PubChem. 1,4-Benzenediboronic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. 1,4-Dibenzylbenzene. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (4-Phosphonophenyl)phosphonic Acid for Researchers and Drug Development Professionals

Foreword: Understanding the Critical Role of Physicochemical Properties in Drug Development